[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
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Overview
Description
Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L. This compound is known for its hepatotoxic properties and has been a subject of concern due to its presence in contaminated honey and herbal teas . Pyrrolizidine alkaloids, including echimidine, are naturally occurring compounds that can pose significant health risks when ingested.
Preparation Methods
Echimidine is typically isolated from Echium plantagineum L. using various extraction and purification techniques. The process often involves the reduction of plant extracts followed by high-performance liquid chromatography (HPLC) to separate and purify the compound
Chemical Reactions Analysis
Echimidine undergoes several types of chemical reactions, including oxidation and reduction. Under standard HPLC acidic conditions, echimidine can co-elute with its isomers, such as echihumiline and hydroxymyoscorpine . The compound’s reactivity is influenced by its functional groups, which include ester and hydroxyl groups. Common reagents used in these reactions include zinc for reduction and various acids for HPLC separation . Major products formed from these reactions are often isomeric forms of echimidine.
Scientific Research Applications
Echimidine is primarily studied for its toxicological effects on liver cells. Research has shown that echimidine and its isomers can cause concentration-dependent inhibition of hepatocyte viability . This makes it a significant compound in studies related to hepatotoxicity and food safety. Additionally, echimidine’s presence in contaminated honey has led to regulatory measures by the European Food Safety Authority .
Mechanism of Action
The toxic effects of echimidine are primarily due to its ability to cause DNA damage and disrupt cell cycle regulation. Studies have shown that echimidine can lead to the deregulation of genes involved in cell cycle control and DNA repair . This results in cell cycle arrest and potential carcinogenesis. The compound’s molecular targets include transcription factors such as TP53, MYC, and NF-kB .
Comparison with Similar Compounds
Echimidine is similar to other pyrrolizidine alkaloids, such as echihumiline and hydroxymyoscorpine, which are also found in Echium plantagineum L . These compounds share similar toxicological profiles and chemical structures. echimidine is unique in its specific molecular configuration and its predominant presence in certain plant species. Other similar compounds include heliotrine and senecione, which also exhibit hepatotoxic properties .
Properties
Molecular Formula |
C20H31NO7 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/t13?,15?,16?,20-/m0/s1 |
InChI Key |
HRSGCYGUWHGOPY-QQQSGGDSSA-N |
Isomeric SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)[C@@](C(C)O)(C(C)(C)O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O |
Origin of Product |
United States |
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